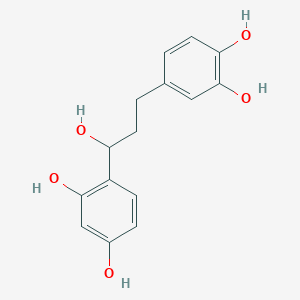

1-(2,4-Dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)propan-2-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This would typically include the compound’s systematic name, any common names, its molecular formula, and its role or significance in a biological, chemical, or industrial context.

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis

This would involve a study of the reactions that the compound undergoes, including the reactants, products, and conditions of the reaction. The mechanism of the reaction might also be discussed.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.科学研究应用

Chemical Characterization and Synthesis

- Propterol B Identification : Propterol B, extracted from Pterocarpus marsupium, is identified as 1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)propan-2-ol (Mathew & Rao, 1984).

- Synthesis and Molecular Studies : A related compound, 3-(3,4-dihydroxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one, was synthesized and characterized, providing insights into chemical reactivity and potential biological properties (Rajamani et al., 2020).

Biological Activities

- Antimicrobial and Antioxidant Properties : A study on (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, similar in structure, demonstrated antimicrobial and antioxidant activities (Čižmáriková et al., 2020).

- Cardioselectivity in Beta-blockers : Research on related compounds, 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, revealed insights into cardioselectivity for beta-adrenoceptor blocking agents (Rzeszotarski et al., 1979).

Potential Therapeutic Applications

- Anti-inflammatory Activities : New phenolic compounds from Eucommia ulmoides leaves, including similar compounds, displayed anti-inflammatory activities (Ren et al., 2021).

- Lymphotropic Prodrug of L-Dopa : A glyceride derivative, structurally related to the compound, was synthesized as a prodrug for Parkinson's disease treatment (Garzon-Aburbeh et al., 1986).

Miscellaneous Applications

- Toxicity Assessment in Biomarkers : Triazoanilines derived from similar compounds were evaluated for toxicity, indicating potential as safe fluorescent markers in biodiesel quality monitoring (Pelizaro et al., 2019).

安全和危害

This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and environmental impact.

未来方向

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or activities.

属性

CAS 编号 |

108549-46-8 |

|---|---|

产品名称 |

1-(2,4-Dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)propan-2-ol |

分子式 |

C15H16O5 |

分子量 |

276.28 g/mol |

IUPAC 名称 |

4-[3-(2,4-dihydroxyphenyl)-3-hydroxypropyl]benzene-1,2-diol |

InChI |

InChI=1S/C15H16O5/c16-10-3-4-11(14(19)8-10)12(17)5-1-9-2-6-13(18)15(20)7-9/h2-4,6-8,12,16-20H,1,5H2 |

InChI 键 |

GUAZWRFLWNDGON-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1CCC(C2=C(C=C(C=C2)O)O)O)O)O |

规范 SMILES |

C1=CC(=C(C=C1CCC(C2=C(C=C(C=C2)O)O)O)O)O |

同义词 |

1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)propan-2-ol quracol B |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Debenzoyl-7,10-bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27127.png)

![7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27128.png)

![Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B27132.png)

![Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]](/img/structure/B27140.png)

![5-Amino-2-(hexylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B27149.png)

![1H-Indole-2-carboxylic acid, 5-[(2-benzofuranylcarbonyl)amino]-](/img/structure/B27154.png)